molecular formula C₁₆H₁₆Cl₃N B023446 Dasotraline hydrochloride CAS No. 675126-08-6

Dasotraline hydrochloride

カタログ番号 B023446
CAS番号: 675126-08-6
分子量: 328.7 g/mol
InChIキー: YKXHIERZIRLOLD-DFIJPDEKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Dasotraline involves complex chemical processes aimed at achieving its potent inhibitory action on dopamine and norepinephrine reuptake. While specific synthesis details are proprietary and not widely disclosed, it typically involves multi-step organic reactions that establish its unique chemical structure conducive to its biological activity. The process ensures the inclusion of functional groups that interact specifically with dopamine and norepinephrine transporters.

Molecular Structure Analysis

Dasotraline's molecular structure is characterized by specific arrangements that allow it to effectively inhibit the reuptake of dopamine and norepinephrine, enhancing their neurotransmission. Its structure includes elements that facilitate crossing the blood-brain barrier, a critical feature for its central nervous system activity. The exact molecular geometry, bond angles, and distances play a crucial role in its interaction with transporter proteins.

Chemical Reactions and Properties

Chemically, Dasotraline hydrochloride exhibits stability under various conditions, with its reactivity being closely monitored to maintain its efficacy. Its chemical properties are influenced by its molecular structure, including its pharmacokinetics characterized by slow absorption and long elimination half-life, contributing to its sustained action (Yang et al., 2019; Skende et al., 2020).

Physical Properties Analysis

The physical properties of Dasotraline, such as solubility, melting point, and molecular weight, are tailored to optimize its pharmacological profile. These properties are critical for its formulation and delivery, influencing its bioavailability and therapeutic effectiveness. Analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for the precise quantification of Dasotraline in biological matrices, ensuring accurate dosing and monitoring (Skende et al., 2020).

科学的研究の応用

Application Summary

Dasotraline hydrochloride is a dual dopamine and norepinephrine transporter inhibitor, which has been evaluated for its inhibitory potency at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) using in vitro and in vivo assays . It’s used as an effective treatment for neuropsychiatric diseases .

Methods of Application

In vitro radiometric functional uptake studies were conducted to show the preferential inhibition by dasotraline of human DAT (hDAT) and human NET (hNET) relative to human SERT (hSERT) . Mouse ex vivo occupancy studies were performed to demonstrate total plasma concentration-dependent occupancy at DAT, NET, and SERT . In addition, rat microdialysis studies were performed in the prefrontal cortex and striatum .

Results or Outcomes

Dasotraline showed preferential inhibition of hDAT (IC50 =3 nM) and hNET (IC50 =4 nM) relative to hSERT (IC50 =15 nM) . In mouse ex vivo occupancy studies, dasotraline demonstrated total plasma concentration-dependent occupancy at DAT, NET, and SERT . Dasotraline produced sustained (>4 h) increases in dopamine and norepinephrine concentrations . It was also more potent at increasing synaptic dopamine in the striatum, and norepinephrine in the prefrontal cortex than serotonin in these regions .

Binge-Eating Disorder

Application Summary

Dasotraline hydrochloride has been investigated for the treatment of Binge Eating Disorder (BED) . BED is a severe, life-threatening, and treatable eating disorder characterized by recurrent episodes of eating large quantities of food (often very quickly and to the point of discomfort); a feeling of a loss of control during the binge; experiencing shame, distress or guilt afterwards; and not regularly using unhealthy compensatory measures (e.g., purging) to counter the binge eating .

Methods of Application

A randomized, placebo-controlled, fixed-dose clinical trial was conducted to evaluate the efficacy and safety of dasotraline in the treatment of patients with BED . Patients meeting Diagnostic and Statistical Manual of Mental Disorders, Fifth Edition criteria for BED were randomized to 12 weeks of double-blind treatment with fixed doses of dasotraline .

Results or Outcomes

At week 12, treatment with dasotraline was associated with significant improvement in the number of binge-eating days per week . Both doses of dasotraline were generally safe and well-tolerated and resulted in global improvement .

Attention Deficit Hyperactivity Disorder (ADHD)

Application Summary

Dasotraline hydrochloride is under investigation for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) . ADHD is a brain disorder marked by an ongoing pattern of inattention and/or hyperactivity-impulsivity that interferes with functioning or development .

Methods of Application

The methods of application for ADHD are similar to those used for BED, involving clinical trials with randomized, placebo-controlled, fixed-dose treatments .

Results or Outcomes

While specific results or outcomes for dasotraline’s use in treating ADHD are not detailed in the sources, the drug is under investigation for this application, indicating potential beneficial effects .

Depression

Application Summary

Dasotraline hydrochloride is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that was under development for the treatment of depression . Depression is a common and serious medical illness that negatively affects how you feel, the way you think and how you act .

Methods of Application

The methods of application for depression are similar to those used for BED and ADHD, involving clinical trials with randomized, placebo-controlled, fixed-dose treatments .

Results or Outcomes

While specific results or outcomes for dasotraline’s use in treating depression are not detailed in the sources, the drug is under investigation for this application, indicating potential beneficial effects .

Safety And Hazards

In phase I clinical trials for attention deficit hyperactivity disorder, test subjects reported side effects such as loss of appetite, dehydration, dry mouth, nausea, insomnia, anxiety, panic attacks, and headaches . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

特性

IUPAC Name

(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXHIERZIRLOLD-DFIJPDEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dasotraline hydrochloride

CAS RN

675126-08-6
Record name Dasotraline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675126086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DASOTRALINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VIY7J4C0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dasotraline hydrochloride
Reactant of Route 2
Reactant of Route 2
Dasotraline hydrochloride
Reactant of Route 3
Dasotraline hydrochloride
Reactant of Route 4
Dasotraline hydrochloride
Reactant of Route 5
Dasotraline hydrochloride
Reactant of Route 6
Dasotraline hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。